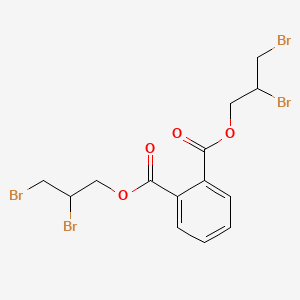

Bis(2,3-dibromopropyl) phthalate

Übersicht

Beschreibung

Bis(2,3-dibromopropyl) phthalate is a chemical compound that is not directly covered in the provided papers. However, the papers do discuss various phthalate derivatives and their synthesis, which can provide insight into the general class of chemicals to which bis(2,3-dibromopropyl) phthalate belongs. Phthalates are esters of phthalic acid and are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics .

Synthesis Analysis

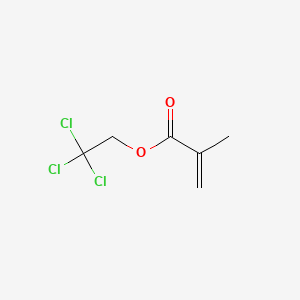

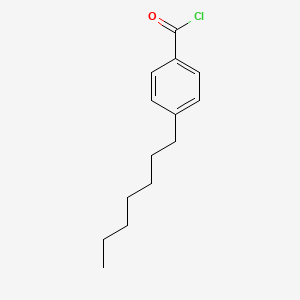

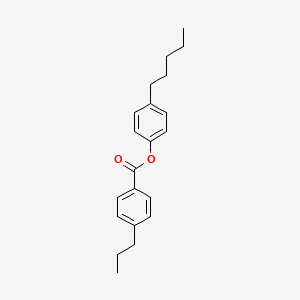

The synthesis of phthalate derivatives often involves acylation reactions, as described in the synthesis of a major metabolite of bis(2-ethylhexyl) phthalate . This process typically includes the reaction of an alcohol with phthalic anhydride to form the phthalate ester. In the case of bis(2,3-dibromopropyl) phthalate, a similar approach could be used, starting with 2,3-dibromopropanol and phthalic anhydride.

Molecular Structure Analysis

While the molecular structure of bis(2,3-dibromopropyl) phthalate is not provided, the papers discuss the molecular structures of related compounds. For example, the crystal and molecular structure of a complex involving a tripodal ligand system was determined using X-ray diffraction . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in a molecule and its potential interactions with biological systems or other chemicals.

Chemical Reactions Analysis

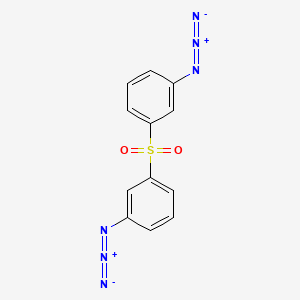

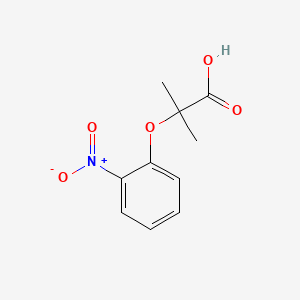

The papers do not directly address the chemical reactions of bis(2,3-dibromopropyl) phthalate. However, phthalates can undergo various reactions, including hydrolysis to form the corresponding phthalic acid and alcohol, as well as reactions with nucleophiles. For instance, a nucleophilic nitrodisplacement reaction was used to synthesize bis[3-(2-propenylphenoxy)phthalimides] .

Physical and Chemical Properties Analysis

Relevant Case Studies

No specific case studies on bis(2,3-dibromopropyl) phthalate are mentioned in the provided papers. However, research on phthalates often includes studies on their metabolism, environmental fate, and potential health effects due to their widespread use and presence in the environment .

Wissenschaftliche Forschungsanwendungen

Environmental Presence and Analysis

- Analysis in Indoor Dust : Phthalates, including bis(2,3-dibromopropyl) phthalate, have been extensively used as plasticizers and are ubiquitous in the environment. A study developed a method for determining 17 phthalate esters in house dust, confirming the widespread use of various phthalates in indoor environments (Kubwabo et al., 2013).

Health Implications

Endocrine Disruption and Reproductive Effects : Phthalates have been associated with endocrine disruption and reproductive effects in both humans and animals. A study on bisphenol A and bis(2-ethylhexyl) phthalate exposure highlighted their association with endocrine disruption in animal and some human studies (Rudel et al., 2011).

Effects on Oocyte Maturation and Fertilization : Exposure to bis(2-ethylhexyl) phthalate, a similar compound, has been shown to affect oocyte maturation and fertilization, indicating potential reproductive health concerns (Lu et al., 2019).

Detection and Measurement Techniques

- SERS Aptasensor for Detection : A surface-enhanced Raman spectroscopy (SERS)-based aptasensor was developed for the sensitive and specific detection of bis(2-ethylhexyl) phthalate in environmental and food analysis (Tu et al., 2019).

Environmental Impact and Removal

Transgenerational Impact Study : A study on the transgenerational impact of DEHP, another phthalate, on body weight in Drosophila highlighted the complex and heterogeneous effects of phthalates across generations (Chen et al., 2019).

Removal in Sewage Treatment : Research on the removal efficiency of bis(2-ethylhexyl) phthalate in a sewage treatment plant showed an average removal efficiency of 94%, with sorption to sludges being the main removal process (Marttinen et al., 2003).

Risk Assessment in Water Sources : A study assessing the ecological risk of phthalates in municipal wastewaters, landfill leachates, and groundwater in Poland found that phthalates, including DEHP, pose a high environmental risk for all trophic levels in effluent wastewaters and groundwater under municipal solid waste landfills (Kotowska et al., 2020).

Eigenschaften

IUPAC Name |

bis(2,3-dibromopropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Br4O4/c15-5-9(17)7-21-13(19)11-3-1-2-4-12(11)14(20)22-8-10(18)6-16/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVARTEJQLIMVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CBr)Br)C(=O)OCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864056 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,3-dibromopropyl) phthalate | |

CAS RN |

7415-86-3 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7415-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007415863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-dibromopropyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-](/img/structure/B1329955.png)

![1,1,2-Trimethyl-1H-benzo[E]indole](/img/structure/B1329958.png)